7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H29N5O4 and its molecular weight is 487.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Analogues
This compound belongs to a class of substances that include pyrido[1,2-a]piperazines and N-methyl derivatives, synthesized by condensation of carbonyl compounds with mimosine and mimosinamine (Richards & Hofmann, 1978).
Structural Properties in Crystal and Solution
The tautomeric structure of similar compounds, such as 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, has been studied, revealing unique properties in crystal and solution forms (Gubaidullin et al., 2014).
X-ray Crystal Structure Determination
The structure of derivatives of this compound, particularly those involving the piperidine and pyrazoline rings, has been determined using X-ray crystallography (Koshetova et al., 2022).
Biological Evaluation and Potential Applications
Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial activity against various bacteria and fungi, showing significant biological activity (Suresh, Lavanya & Rao, 2016).
Potential as Dopamine D4 Receptor Ligand
Certain derivatives, specifically those related to pyrazolo[1,5-α]pyridines, have been studied for their affinity as dopamine D4 receptor ligands (Li Guca, 2014).
Inhibition of Mycobacterium Tuberculosis
Some 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have shown inhibitory effects on Mycobacterium tuberculosis (Samala et al., 2013).
Potential 5-HT2 Antagonist Activity
Research on related bicyclic 1,2,4-triazol-3(2H)-one derivatives indicates potent 5-HT2 antagonist activity, relevant for central nervous system disorders (Watanabe et al., 1992).
Chemical Reactions and Synthesis Pathways
Synthesis of Related Heterocyclic Systems
This compound is also related to the synthesis of various heterocyclic systems such as thieno[2,3-c]pyridines and pyridothienopyrimidines, showcasing its versatility in chemical synthesis (El-Kashef et al., 2007).
Intracellular Cyclization for Novel Derivatives
Intramolecular cyclization involving related compounds has led to the creation of novel derivatives with potential biological applications (Ho & Suen, 2013).
Properties
IUPAC Name |
7-[4-[(3,5-dimethoxyphenyl)methyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-29-17-23(25-24(18-29)27(34)32(28-25)20-7-5-4-6-8-20)26(33)31-11-9-30(10-12-31)16-19-13-21(35-2)15-22(14-19)36-3/h4-8,13-15,17-18H,9-12,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDDFIJAQBFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.